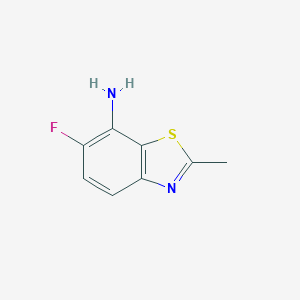

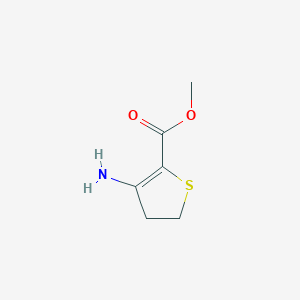

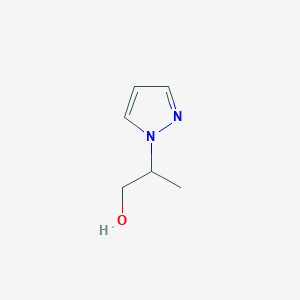

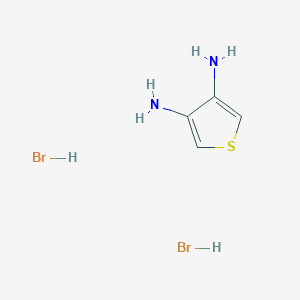

Thiophene-3,4-diamine dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps that may include halogenation, cross-coupling, and functional group modifications. For instance, thiophene-3,4-diamine derivatives have been synthesized through various routes, including palladium-catalyzed coupling reactions and modifications of bromothiophene precursors. These processes highlight the versatility of thiophene chemistry and the ability to introduce a wide range of functional groups for further chemical transformations (Chou & Tsai, 1991).

Molecular Structure Analysis

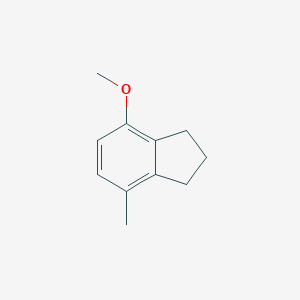

Thiophene derivatives exhibit unique structural features due to the presence of the sulfur atom within the ring. This sulfur atom contributes to the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The introduction of amine groups and the dihydrobromide moiety further alters the electronic distribution, potentially enhancing the compound's ability to participate in various chemical reactions (J. Nakayama & K. Kuroda, 1993).

Chemical Reactions and Properties

Thiophene-3,4-diamine dihydrobromide can undergo a variety of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. These reactions are facilitated by the presence of the amine groups, which can act as nucleophiles, and the reactivity of the thiophene ring. The dihydrobromide counterions may also play a role in solubilizing the compound or facilitating reactions in aqueous or polar solvents (X. Ye & H. Wong, 1997).

Physical Properties Analysis

The physical properties of thiophene-3,4-diamine dihydrobromide, such as melting point, solubility, and stability, are influenced by both the thiophene core and the functional groups attached to it. Amines generally increase the compound's polarity, potentially enhancing its solubility in polar solvents. The presence of dihydrobromide ions further affects the solubility and may also impact the compound's melting point and stability under various conditions (Namiko Fukuzaki et al., 2010).

Chemical Properties Analysis

Thiophene-3,4-diamine dihydrobromide's chemical properties are characterized by its reactivity towards electrophiles, nucleophiles, and radicals. The compound's behavior in chemical reactions is significantly determined by the electron-rich nature of the thiophene ring and the nucleophilic character of the amine groups. These properties enable the compound to participate in a wide range of organic synthesis reactions, making it a valuable intermediate for the synthesis of more complex molecules (Hassan Zali-Boeini & Negar Fadaei, 2015).

Applications De Recherche Scientifique

-

Organic Electronics

- Thiophene-based compounds, such as dithienothiophene (DTT), have been used in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .

- They have been used in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching .

- The methods of application or experimental procedures vary depending on the specific device or application. For example, in the case of OFET devices, they showed better self-assembly, oxidative stability, and charge mobility .

- The results or outcomes obtained also vary. For instance, for OFET devices, they showed a charge mobility of 0.048 cm² V⁻¹ s⁻¹ .

-

Medicinal Chemistry

- Thiophene-based analogs have been studied as a potential class of biologically active compounds .

- They have been used to improve advanced compounds with a variety of biological effects .

- The results or outcomes obtained would also depend on the specific study. For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

Propriétés

IUPAC Name |

thiophene-3,4-diamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSALEGYSVVPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3,4-diamine dihydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.